molecular formula C23H18ClN3OS B11211344 3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11211344
M. Wt: 419.9 g/mol
InChI Key: LAJOQLYDDVMPQL-UHFFFAOYSA-N
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Description

3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[3,2-e]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multiple steps. One common method involves the cyclization of thiophene derivatives with appropriate reagents. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be further cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-amino-4-(2-chlorophenyl)-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific structural features, which confer distinct biological activities and chemical properties

Properties

Molecular Formula

C23H18ClN3OS

Molecular Weight

419.9 g/mol

IUPAC Name

6-amino-8-(2-chlorophenyl)-N-phenyl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C23H18ClN3OS/c24-16-11-5-4-9-14(16)18-15-10-6-12-17(15)27-23-19(18)20(25)21(29-23)22(28)26-13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12,25H2,(H,26,28)

InChI Key

LAJOQLYDDVMPQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3C(=C2C4=CC=CC=C4Cl)C(=C(S3)C(=O)NC5=CC=CC=C5)N

Origin of Product

United States

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